molecular formula C18H20N2O4S B2403847 4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide CAS No. 332039-69-7

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide

Cat. No.: B2403847
CAS No.: 332039-69-7
M. Wt: 360.43
InChI Key: KCUWSBNACKDNET-UHFFFAOYSA-N
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Description

4-Methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group and a sulfonamide-linked morpholine ring on the phenylamine moiety. This structure combines lipophilic (methyl group) and polar (sulfonyl-morpholine) features, making it relevant for pharmacological and materials science applications.

Properties

IUPAC Name

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-14-2-4-15(5-3-14)18(21)19-16-6-8-17(9-7-16)25(22,23)20-10-12-24-13-11-20/h2-9H,10-13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUWSBNACKDNET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 4-methylbenzenesulfonyl chloride, is reacted with morpholine in the presence of a base such as triethylamine to form the sulfonyl morpholine intermediate.

    Coupling with Benzamide: The sulfonyl morpholine intermediate is then coupled with 4-aminobenzamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Structural Confirmation

Key spectral features (inferred from analogues):

  • IR : Absence of νS-H (~2500–2600 cm⁻¹) confirms thione tautomerism; νC=O at ~1660–1680 cm⁻¹ .
  • NMR : Aromatic protons (δ 7.2–8.1 ppm), methyl singlet (~δ 2.4 ppm), and morpholine protons (δ 3.6–3.8 ppm) .
  • X-ray : C=O bond length ~1.23 Å (similar to ); chair conformation of morpholine ring .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents Key Features cLogP* Biological Activity Reference
Target Compound 4-Me, 4-(morpholine sulfonyl) Balanced lipophilicity/polarity ~3.2† Not reported -
AS-4370 () 4-Fluorobenzyl-morpholine Enhanced gastrokinetic activity 2.8 Dopamine D2-sparing prokinetic
890594-80-6 () Oxadiazole, methylthio Heterocyclic diversity 2.5 Antibacterial (MIC 0.22–1.49 μM)
CPMB () 4-Chlorophenyl, morpholine Corrosion inhibition (90% efficiency) 3.5 Mild steel protection in H₂SO₄
673494-96-7 () Piperazinyl, methylsulfonyl Increased polarity 1.8 Kinase inhibition (inferred)

*Predicted using analogous structures.
†Estimated via fragment-based methods.

Key Research Findings

  • Tautomerism : Morpholine sulfonyl benzamides predominantly adopt thione forms, critical for stability (IR absence of νS-H) .
  • Structure-Activity: Electron-withdrawing groups (e.g., sulfonyl) improve corrosion inhibition by enhancing adsorption .
  • Species Specificity : TRPA1 modulation by benzamides () varies between species, highlighting the need for tailored design .

Biological Activity

4-methyl-N-(4-morpholin-4-ylsulfonylphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a morpholine sulfonamide group and a benzamide moiety, which enhances its solubility and bioavailability. Its chemical structure can be represented as follows:

C16H20N2O3S\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

Synthesis Methods

The synthesis of this compound can be achieved through various methodologies, including:

  • Condensation Reactions : Combining morpholine, sulfonyl chloride, and 4-methylbenzamide under controlled conditions.
  • Recrystallization : Purifying the synthesized compound to obtain high purity for biological assays.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound against various strains of influenza virus. The compound demonstrated significant activity in cytopathic effect assays with an effective concentration (EC50) of approximately 11.38 µM against H1N1 strains.

Anticancer Properties

Research has also indicated potential anticancer effects. In vitro studies using different cancer cell lines revealed that the compound exhibits cytotoxicity with varying degrees of potency. The following table summarizes the cytotoxic effects observed in specific cancer cell lines:

Cell LineGI50 (µM)Notes
MCF-715.77Significant inhibition observed
MDAMB-23111.35Notable potency against breast cancer
A-49814.46Moderate efficacy in renal cancer
NCI-H2313.97Effective against lung cancer
A-54911.58Potential for targeting lung carcinoma

The biological activity of this compound is attributed to its ability to interact with specific viral proteins and cellular targets:

  • Inhibition of Viral RNA Polymerase : The compound has been shown to inhibit the PA-PB1 subunit of the viral RNA polymerase, which is crucial for viral replication .
  • Cytotoxic Mechanisms : Studies indicate that the compound may induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Influenza Virus Study : A study evaluated the compound's effectiveness against multiple influenza strains, demonstrating a significant reduction in viral load and cytopathic effects in infected cell cultures .
  • Cancer Cell Line Efficacy : In a comparative analysis with standard chemotherapeutic agents, the compound showed superior activity against breast cancer cell lines, suggesting its potential as a novel therapeutic agent .

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